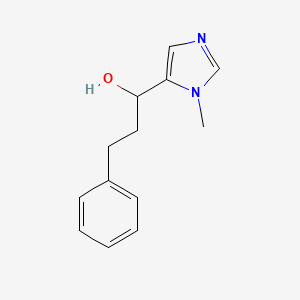

1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol is an organic compound that features both an imidazole ring and a phenyl group

Méthodes De Préparation

The synthesis of 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol can be achieved through several routes. One common method involves the alkylation of 1-methylimidazole with a suitable phenylpropanol derivative under basic conditions. Industrial production methods often utilize acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Analyse Des Réactions Chimiques

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .

Applications De Recherche Scientifique

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol. For instance, a series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols were synthesized and evaluated for their anti-Candida activity. One derivative demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) of 0.0833 μmol/mL, outperforming fluconazole, which had an MIC greater than 1.6325 μmol/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties. A study focusing on hybrids of imidazole and other pharmacophores found that certain derivatives exhibited cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involved cell cycle arrest and apoptosis induction, indicating that compounds featuring the imidazole moiety could be promising candidates in cancer therapy .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the imidazole ring structure. The optimization of reaction conditions is crucial for enhancing yield and purity.

Case Study 1: Antifungal Efficacy Against Candida spp.

In a comparative study, various synthesized compounds were tested against Candida albicans. The results indicated that modifications to the imidazole ring significantly influenced antifungal activity, with specific structural configurations yielding lower MIC values compared to standard treatments like fluconazole .

Case Study 2: Evaluation as an Anticancer Agent

A focused investigation on the anticancer activity of derivatives containing the imidazole structure revealed that certain compounds induced G2/M phase arrest in cancer cells. This effect was coupled with a reduction in cell viability and increased apoptosis markers, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

Mécanisme D'action

The mechanism by which 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The imidazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol can be compared with other imidazole-containing compounds such as:

1-Methylimidazole: A simpler compound with similar basicity and reactivity.

2-Phenylimidazole: Another imidazole derivative with a phenyl group at a different position.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol is a compound of interest due to its potential biological activities. This article reviews available literature and data regarding its biological effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O. Its structural representation can be summarized as follows:

- Molecular Formula : C13H16N2O

- SMILES Notation : CN1C=CN=C1C(CCC2=CC=CC=C2)O

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, it is related to various biological mechanisms that are characteristic of imidazole derivatives. Imidazole-containing compounds often exhibit a range of pharmacological activities, including:

- Antimicrobial Effects : Many imidazole derivatives have shown efficacy against bacterial and fungal infections.

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides insights into its potential applications:

Study 1: Anticancer Activity

A study on similar imidazole compounds demonstrated significant anticancer activity against various cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Properties

Research indicated that imidazole derivatives possess antimicrobial properties against a range of pathogens, including resistant strains of bacteria. The mechanism often involves disruption of microbial cell membranes.

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

1-(3-methylimidazol-4-yl)-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15-10-14-9-12(15)13(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,13,16H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULNFYJJEVKDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.